Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a thiophene group, a dihydropyrazol group, and an ethyl acetate group .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Ethyl (4-methoxyphenyl)acetate is another component of the compound, but specific synthesis methods for the entire compound were not found .Chemical Reactions Analysis
Again, without specific information, it’s challenging to provide a detailed analysis of the chemical reactions involving this compound. Thiophene derivatives are known to participate in various chemical reactions .Scientific Research Applications
Synthesis and Derivatives
- New Approaches for Synthesis : The compound is utilized in the synthesis of thiazoles and their derivatives, showing antimicrobial activities against bacterial and fungal isolates (Wardkhan et al., 2008).
- Facile Synthesis of Benzothieno[3,2-b]pyran Derivatives : A study demonstrated its role in the synthesis of benzothieno[3,2-b]pyran derivatives, showcasing the versatility of the compound in generating structurally diverse molecules (Ma et al., 2018).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Studies : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, a related compound, was found to exhibit significant antimicrobial and antioxidant properties (Raghavendra et al., 2016).
- Potential Antioxidative Molecules : Derivatives of this compound were found in red seaweed and identified as potential antioxidants for pharmaceutical and food industries (Chakraborty et al., 2016).
Chemical Structure and Properties
- Crystal Structure Analysis : The compound's derivatives' crystal structures were determined, providing insights into molecular interactions and conformations (Lee et al., 2009).
Learning and Memory Studies
- Effects on Learning and Memory : A study synthesized a related compound and explored its effects on learning and memory in mice, highlighting its potential neurological implications (Jiang Jing-ai, 2006).
Antitumor Activity
- Antitumor Activity Evaluation : Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a similar compound, demonstrated significant inhibition of cancer cell lines (Liu et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-3-31-24(28)16-32-22-8-5-4-7-19(22)21-15-20(17-10-12-18(30-2)13-11-17)26-27(21)25(29)23-9-6-14-33-23/h4-14,21H,3,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXPSNLWKAAHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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